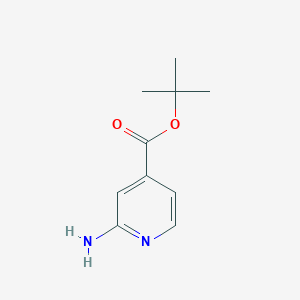
Tert-butyl 2-aminoisonicotinate
Übersicht
Beschreibung
Tert-butyl 2-aminoisonicotinate is a chemical compound with the CAS Number: 1338990-46-7 . It has a molecular weight of 194.23 and its IUPAC name is tert-butyl 2-aminoisonicotinate .
Synthesis Analysis
A two-step catalytic amide-to-ester transformation of primary amides under mild reaction conditions has been developed. A tert-butyl nicotinate (tBu nic) directing group is easily introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate .Molecular Structure Analysis
The InChI code for Tert-butyl 2-aminoisonicotinate is1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H2,11,12) . Chemical Reactions Analysis
The tert-butyl nicotinate activated amides subsequently allow Zn (OAc) 2 -catalyzed nonsolvolytic alcoholysis in tBuOAc at 40–60 °C under neutral reaction conditions . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation, C═O amide –Zn–N directing group, and Zn-coordinated alcohol is additionally activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .Physical And Chemical Properties Analysis
Tert-butyl 2-aminoisonicotinate is a solid . It is a sparingly soluble compound in aqueous solutions but highly soluble in most organic solvents such as chloroform, ethyl acetate, and methanol.Wissenschaftliche Forschungsanwendungen
- Application Summary : “Tert-butyl 2-aminoisonicotinate” is used as a chemical reagent in organic synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the context of the research. Typically, it would be used in a reaction with other reagents under controlled conditions to synthesize a desired product .
- Results or Outcomes : The outcomes of using this reagent can also vary widely. In general, it would contribute to the synthesis of a desired organic compound .
- Application Summary : There is a related compound, “tert-butanesulfinamide”, which has been used in the synthesis of N-heterocycles via sulfinimines .
- Methods of Application : This involves the use of “tert-butanesulfinamide” as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .
- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Scientific Field
Organic Chemistry
Scientific Field
Asymmetric Synthesis
- Application Summary : A related compound, “tert-butyloxycarbonyl-protected amino acids” (Boc-AAILs), has been used in the synthesis of dipeptides .
- Methods of Application : These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Application Summary : The tert-butyl group, which is part of the structure of “Tert-butyl 2-aminoisonicotinate”, has been used in various chemical transformations .
- Methods of Application : The specific methods of application can vary widely depending on the context of the research .
- Results or Outcomes : The outcomes of using this group can also vary widely. In general, it would contribute to the synthesis of a desired organic compound .
Scientific Field
Amino Acid Ionic Liquids
Scientific Field
Chemical Transformations
- Application Summary : The tert-butyl group, which is part of the structure of “Tert-butyl 2-aminoisonicotinate”, has been used in various chemical transformations .
- Methods of Application : The specific methods of application can vary widely depending on the context of the research .
- Results or Outcomes : The outcomes of using this group can also vary widely. In general, it would contribute to the synthesis of a desired organic compound .
- Application Summary : The tert-butyl group, found in “Tert-butyl 2-aminoisonicotinate”, has implications in biosynthetic and biodegradation pathways .
- Methods of Application : The specific methods of application can vary widely depending on the context of the research .
- Results or Outcomes : The outcomes of using this group can also vary widely. In general, it would contribute to the understanding of biosynthetic and biodegradation pathways .
Scientific Field
Scientific Field
Biosynthetic and Biodegradation Pathways
Safety And Hazards
The safety data sheet for tert-butyl compounds suggests that they may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .
Zukünftige Richtungen
The synthetic applicability of this two-step amide cleavage method is illustrated by its chemoselectivity versus other functional groups and compatibility with challenging reaction partners, such as peptides, sugars, and sterols . Preliminary experiments also indicate that other weak nucleophiles can be used such as (hetero)arylamines (transamidation) as exemplified by 8-aminoquinoline .
Eigenschaften
IUPAC Name |
tert-butyl 2-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEKUBTVMCUQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminoisonicotinate | |
CAS RN |
1338990-46-7 | |
| Record name | tert-butyl 2-aminopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




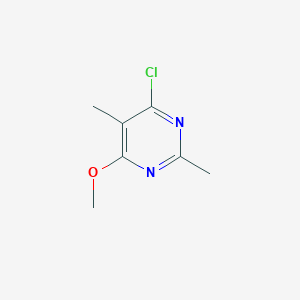

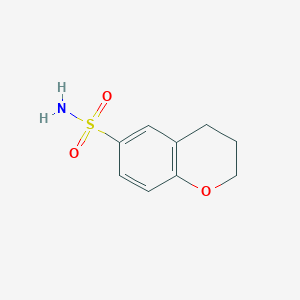
amine](/img/structure/B1426874.png)
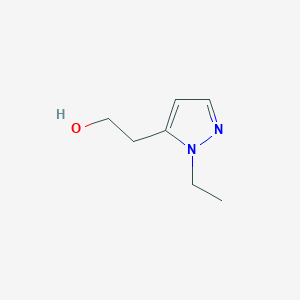
![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)
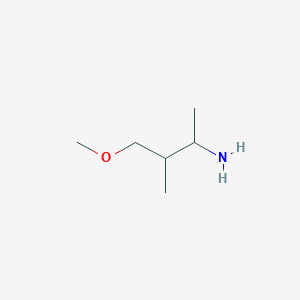
![[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine](/img/structure/B1426879.png)
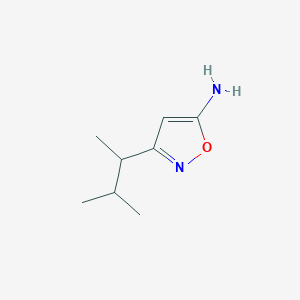
![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)


